molecular formula C13H11N3OS2 B2425396 2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 450351-93-6

2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2425396
M. Wt: 289.37
InChI Key: OFTBSLIKTMEUCD-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thiazole derivative that has been synthesized and studied extensively for its biological properties. In

Scientific Research Applications

Optoelectronic Properties and Conducting Polymers

2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide and related thiazole-containing compounds have been explored for their potential in creating conducting polymers with significant optoelectronic properties. Research by Camurlu and Guven (2015) introduced thiazole-containing monomers that were subjected to electrochemical polymerization, highlighting their promising optical band gaps and satisfactory switching times, indicative of potential applications in optoelectronic devices (Camurlu & Guven, 2015).

Anticancer Activity

A variety of derivatives related to 2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide have been synthesized and evaluated for their anticancer activities. Vaddula et al. (2016) discussed the synthesis of 5-(2′-indolyl)thiazoles and their evaluation against human cancer cell lines, identifying compounds with encouraging anticancer activity and selectivity towards specific cell lines (Vaddula et al., 2016). Additionally, Duran and Demirayak (2012) synthesized imidazole-thiazole acetamide derivatives, revealing compounds with significant activity against melanoma-type cell lines, further supporting the anticancer research potential of such compounds (Duran & Demirayak, 2012).

Antimicrobial Activity

The antimicrobial potential of compounds structurally related to 2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide has also been investigated. Rezki (2016) conducted a study on N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, synthesized via ultrasound irradiation, and found that most of the compounds displayed promising antimicrobial activities against a range of bacterial and fungal strains (Rezki, 2016).

Analgesic Activity

Kaplancıklı et al. (2012) explored the analgesic potential of acetamide derivatives, including studies on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives. Their research demonstrated significant analgesic properties in various models, suggesting the relevance of these compounds in pain management research (Kaplancıklı et al., 2012).

Synthesis and Biological Evaluation

The design and synthesis of novel compounds with the core structure of 2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide have led to a broad spectrum of biological evaluations. Naraboli and Biradar (2017) synthesized derivatives bearing benzimidazole/benzothiazole and indole moieties, assessing their antimicrobial and antioxidant activities. Their findings reveal potent antimicrobial and antioxidant properties, underscoring the versatility of these compounds in pharmaceutical research (Naraboli & Biradar, 2017).

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c17-12(16-13-14-5-6-18-13)8-19-11-7-15-10-4-2-1-3-9(10)11/h1-7,15H,8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBSLIKTMEUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

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